BenchChemオンラインストアへようこそ!

(2S)-3-fluoro-2-hydroxypropanoic acid

Enzyme inhibition Lactate dehydrogenase Chiral recognition

(2S)-3-Fluoro-2-hydroxypropanoic acid, also known as (S)-3-fluorolactic acid, is a chiral organofluorine compound belonging to the class of 2-hydroxy monocarboxylic acids. It is a fluorinated derivative of lactic acid in which the methyl group is replaced by a fluoromethyl group, retaining the (S) absolute configuration at the C-2 hydroxyl-bearing carbon.

Molecular Formula C3H5FO3
Molecular Weight 108.068
CAS No. 97643-52-2
Cat. No. B2412849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-fluoro-2-hydroxypropanoic acid
CAS97643-52-2
Molecular FormulaC3H5FO3
Molecular Weight108.068
Structural Identifiers
SMILESC(C(C(=O)O)O)F
InChIInChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1
InChIKeyUYIAUFVPRSSBGY-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-3-Fluoro-2-hydroxypropanoic Acid (CAS 97643-52-2): A Stereochemically Defined Fluorinated Lactic Acid Analog for Enzyme Mechanistic Studies and Chiral Synthesis


(2S)-3-Fluoro-2-hydroxypropanoic acid, also known as (S)-3-fluorolactic acid, is a chiral organofluorine compound belonging to the class of 2-hydroxy monocarboxylic acids [1]. It is a fluorinated derivative of lactic acid in which the methyl group is replaced by a fluoromethyl group, retaining the (S) absolute configuration at the C-2 hydroxyl-bearing carbon [1]. This compound exists as one of two enantiomeric forms, with the (S)-enantiomer corresponding to the L-(+) stereoisomer that exhibits specific biochemical recognition by lactate-metabolizing enzymes [2]. Its molecular formula is C₃H₅FO₃ (MW 108.07 g/mol), and it is commercially available from multiple suppliers at purities typically ≥95% .

Why Racemic 3-Fluorolactic Acid or the (R)-Enantiomer Cannot Replace the (2S)-Enantiomer in Stereospecific Applications


Generic substitution of (2S)-3-fluoro-2-hydroxypropanoic acid with its (2R)-enantiomer (CAS 3130-92-5), the racemic mixture (CAS 433-47-6), or non-fluorinated lactic acid fails fundamentally because the biological recognition of this compound is exquisitely stereoselective. Enzyme-inhibitory activity against lactate dehydrogenase (LDH) resides exclusively in the L-(+) or (S)-enantiomer, with the (R)-enantiomer being biochemically inert toward this target [1]. Furthermore, the fluorine substituent at the 3-position depresses the pKa to approximately 3.18, compared to 3.86 for lactic acid, altering ionization state at physiological pH and thereby affecting both enzyme binding and transport protein recognition . Substitution with a racemate introduces 50% inactive stereoisomer that can confound kinetic measurements, compete unproductively in enzymatic assays, and compromise the stereochemical integrity of downstream chiral products in asymmetric synthesis [1]. These stereochemical and electronic properties are non-interchangeable across the compound class.

Quantitative Differentiation Evidence for (2S)-3-Fluoro-2-hydroxypropanoic Acid vs. Closest Analogs


Exclusive Enantioselective Inhibition of Lactate Dehydrogenase: (S)- vs. (R)-3-Fluorolactic Acid

Resolution of racemic 3-fluorolactic acid and subsequent biochemical testing demonstrated that enzyme-inhibitory activity against crystalline lactate dehydrogenase (LDH) resides exclusively in the (+)-isomer, which was assigned the L-configuration, corresponding to the (2S)-enantiomer [1]. The inhibitory (S)-enantiomer displays specific optical rotation [α]D +2.76° (c 12.44, water), while the inactive (R)-enantiomer shows [α]D -2.74° (c 17.18, water), providing a clear chiroptical identifier for procurement verification [1]. LDH recognizes (+)-3-fluorolactate in exactly the same stereochemical manner as the physiological substrate L-(+)-lactate, with inhibition kinetics of purely competitive type with respect to lactate [1][2]. The inhibition is competitive with respect to L-(+)-lactate, uncompetitive with DPN and pyruvate, and noncompetitive with DPNH [2].

Enzyme inhibition Lactate dehydrogenase Chiral recognition Stereospecificity

Enhanced Acidity vs. Non-Fluorinated Lactic Acid: pKa Comparison

The introduction of the electronegative fluorine atom at the 3-position significantly alters the acid-base properties of the molecule. (2S)-3-Fluoro-2-hydroxypropanoic acid exhibits a predicted pKa of 3.18 ± 0.11, which is substantially lower than the pKa of 3.86 for non-fluorinated lactic acid [1]. This ~0.7 log unit difference translates to approximately 5-fold greater acid strength, meaning that at physiological pH (7.4), the fluorinated analog is more extensively ionized, which impacts its recognition by monocarboxylate transporters (MCTs) and its partitioning behavior in biological systems [2].

Physicochemical properties Fluorine effect Ionization pKa

Enzymatic Synthesis Comparison: (R)-Enantiomer Achieves >99% ee While (S)-Enantiomer Requires Alternative Routes

The (R)-3-fluorolactic acid methyl ester can be produced via enantiospecific reduction of sodium 3-fluoropyruvate catalyzed by rabbit muscle L-lactate dehydrogenase (L-LDH) with NADH regeneration, achieving 80% overall yield and enantiomeric excess >99% after 100% conversion and methylation [1]. In contrast, the (S)-enantiomer is not directly accessible via this L-LDH-catalyzed route because L-LDH is specific for producing the (R)-hydroxy acid from the corresponding α-keto acid [2]. A coupled enzymatic system for simultaneous synthesis of (S)-3-fluoroalanine and (R)-3-fluorolactic acid yields the (S)-fluoroalanine in 60% yield and 88% ee, while the (R)-fluorolactic acid is obtained in 80% yield and >99% ee [2]. The differential accessibility of the two enantiomers has direct implications for sourcing strategy: the (2S)-enantiomer typically requires resolution-based or alternative synthetic approaches, making it a scarcer and potentially more costly procurement item.

Biocatalysis Enantiomeric purity Asymmetric synthesis Process chemistry

Metabolic Fate and Toxicity Linkage: (S)-3-Fluorolactate as the Neurotoxic Metabolite of Fluoro-D-Alanine

During the development of the deuterated antibacterial MK0641/MK0642 (2-deutero-3-fluoro-D-alanine + pentizidone), the causative agent of intramyelinic vacuolation observed in chronic rat and monkey studies was identified as 3-fluorolactate, the reduced metabolite of 3-fluoropyruvate [1]. 3-Fluorolactate exists in metabolic equilibrium with 3-fluoropyruvate, and elevated 3-fluorolactate levels were directly correlated with neurotoxicity [1]. In human Phase II trials with chronic obstructive pulmonary disease patients, 3-fluorolactate levels reached double the anticipated concentrations, leading to project termination [1]. The physiological relevance of the (S)-enantiomer specifically is underscored by the fact that the metabolic pathway from 3-fluoro-D-alanine proceeds through D-amino acid oxidase (DAO)-mediated oxidation to 3-fluoropyruvate, followed by stereospecific enzymatic reduction—and only the (S)-enantiomer is the substrate recognized by endogenous L-lactate dehydrogenase [1][2]. This establishes (2S)-3-fluoro-2-hydroxypropanoic acid as the toxicologically relevant enantiomer for metabolism and safety studies.

Drug metabolism Toxicity Fluoride liberation Metabolic stability

Optimal Research and Industrial Deployment Scenarios for (2S)-3-Fluoro-2-hydroxypropanoic Acid


Stereospecific Lactate Dehydrogenase (LDH) Mechanistic and Inhibition Studies

The exclusive enzyme-inhibitory activity of the (2S)-enantiomer against LDH makes it the required stereoisomer for any kinetic or structural investigation of LDH inhibition mechanisms [1]. Use of the racemate or the (2R)-enantiomer would introduce a 50% biologically inert component that could interfere with binding measurements, crystallography, or kinetic parameter determination. The competitive inhibition pattern with respect to L-(+)-lactate enables mechanistic studies of the enzyme's stereospecific substrate recognition [1][2]. This compound is therefore essential for laboratories studying LDH as a therapeutic target in cancer metabolism or parasitic diseases.

Asymmetric Synthesis of Fluorinated Pharmaceutical Intermediates Requiring (S)-Configuration

As a chiral α-hydroxy acid building block, (2S)-3-fluoro-2-hydroxypropanoic acid serves as a precursor for synthesizing fluorinated analogs of biologically active molecules that require the (S) stereochemistry [1]. The fluorine atom at the 3-position provides a handle for ¹⁹F NMR monitoring of reaction progress and product characterization [2]. Its use as a chiral derivatizing agent for determining enantiomeric purity of alcohols and amines via ¹⁹F NMR has been established, exploiting the distinct chemical shift separation of diastereomeric derivatives [2]. The (2S)-enantiomer specifically is required when the target molecule demands the L-configuration at the α-hydroxy acid moiety.

Metabolic Tracing and Toxicity Studies of Fluorinated Drug Candidates

Given the established role of (S)-3-fluorolactate as the neurotoxic metabolite in the fluoro-D-alanine antibacterial program, this compound serves as an essential reference standard for drug metabolism and pharmacokinetic (DMPK) studies of fluorinated amino acid or α-keto acid drug candidates [1]. Quantitative bioanalytical methods require the authentic (2S)-enantiomer as a certified reference material for LC-MS/MS calibration curves to monitor systemic exposure and predict toxicity thresholds. The documented correlation between 3-fluorolactate levels and intramyelinic vacuolation provides a translational biomarker framework for preclinical safety assessment [1].

Development of [¹⁸F]-Labeled PET Radiotracers for Tumor Lactate Imaging

Patent literature has disclosed the use of [¹⁸F]-3-fluoro-2-hydroxypropionic acid (as the racemate or its salt) as a positron emission tomography (PET) radiotracer for imaging lactate uptake via monocarboxylate transporters (MCTs) in tumors [1]. The (2S)-enantiomer is specifically relevant because MCT1-mediated transport is stereoselective for L-lactate, and the (S)-configuration matches the physiological substrate [1][2]. Cold (2S)-3-fluoro-2-hydroxypropanoic acid serves as the indispensable non-radioactive reference standard for radiochemical purity validation, specific activity determination, and metabolite identification in the development and quality control of [¹⁸F]-FLac PET tracer production [1].

Quote Request

Request a Quote for (2S)-3-fluoro-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.